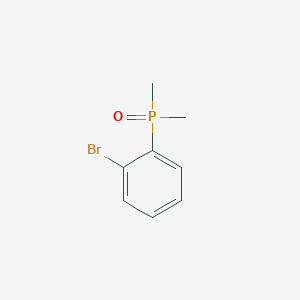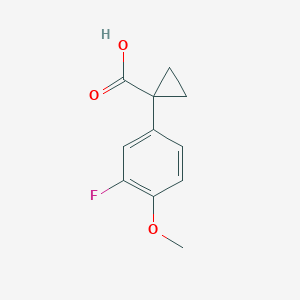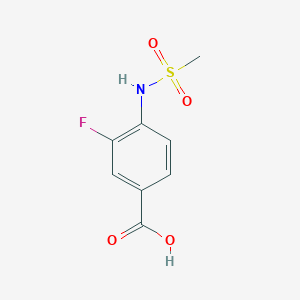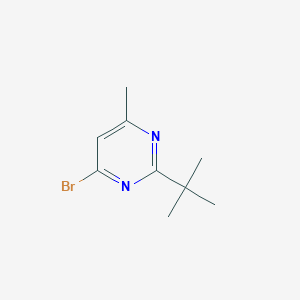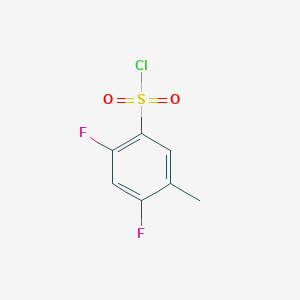
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride can be represented by the InChI code:1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one sulfonyl chloride group. Physical And Chemical Properties Analysis
The molecular weight of this compound is 226.63 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis Processes and Intermediate Applications
- 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is utilized in the synthesis of high-purity compounds, such as 1-chloro-2,6-difluorobenzene, which is a valuable intermediate in agricultural and pharmaceutical applications. This process involves directing fluorine substitution to specific positions on the aryl ring using sulfonyl chloride, leading to efficient and cost-effective production (Moore, 2003).
Applications in Complex Molecule Construction
- In the domain of combinatorial chemistry, sulfonyl chlorides, like this compound, play a crucial role in the parallel synthesis of complex molecules. For example, they are used in the construction of substituted 5-aminobenzimidazoles, a process involving multiple steps and various reactions at room temperature (Li Li et al., 2004).
Role in Aromatic Sulfinyl Chloride Production
- The compound is instrumental in the preparation of aromatic sulfinyl chlorides, which are achieved through direct chlorosulfination of aromatic ethers. This process is significant for producing high yields of sulfinyl chlorides at or below room temperature, highlighting the compound's utility in organic synthesis (Bell, 1986).
Chemical Structure and Electronic Properties Analysis
- It is used in the derivation of new compounds, like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide. This application involves comprehensive analysis, including crystal structure, electronic properties, and vibrational wave number assignment. Such studies contribute to a deeper understanding of the molecular properties of synthesized compounds (Murthy et al., 2018).
Exploration of Hydrolysis Mechanisms
- Research on the hydrolysis of sulfonyl chlorides, including this compound, provides insights into bifunctional catalysis. Studies examine the influence of substrate structure on the reaction rate and mechanism, contributing to a better understanding of reaction dynamics in various solvent systems (Ivanov et al., 2005).
Propriétés
IUPAC Name |
2,4-difluoro-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWNCRFCWGHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



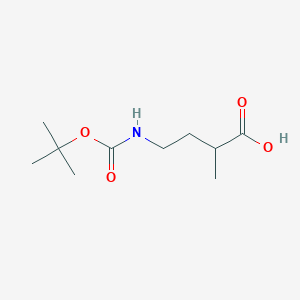
![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)

